molecular formula C15H28N2 B10888892 1-Cyclohexyl-4-cyclopentylpiperazine

1-Cyclohexyl-4-cyclopentylpiperazine

Cat. No.: B10888892
M. Wt: 236.40 g/mol
InChI Key: ACVHUEWJFLBTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-cyclopentylpiperazine is an organic compound with the molecular formula C15H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a cyclohexyl group and a cyclopentyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-cyclopentylpiperazine can be synthesized through various methods. One common approach involves the catalytic hydrogenation of piperazine and cyclopentanone in the presence of a hydrogenation catalyst such as Raney nickel or palladium catalyst . The reaction is typically carried out at temperatures ranging from 50 to 130°C and pressures of 5 to 50 atm for 30 minutes to 6 hours. Solvents like toluene can be used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-cyclopentylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-cyclopentylpiperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-4-cyclopentylpiperazine is unique due to the presence of both cyclohexyl and cyclopentyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity and specificity for certain receptors compared to its analogs .

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

1-cyclohexyl-4-cyclopentylpiperazine

InChI

InChI=1S/C15H28N2/c1-2-6-14(7-3-1)16-10-12-17(13-11-16)15-8-4-5-9-15/h14-15H,1-13H2

InChI Key

ACVHUEWJFLBTGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.